molecular formula C7H6BrClO2S B6250464 1-bromo-2-chloro-4-methanesulfonylbenzene CAS No. 1346555-48-3

1-bromo-2-chloro-4-methanesulfonylbenzene

Cat. No.: B6250464
CAS No.: 1346555-48-3
M. Wt: 269.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-4-methanesulfonylbenzene (CAS 1346555-48-3) is a valuable aromatic sulfone derivative with molecular formula C 7 H 6 BrClO 2 S and molecular weight 269.54 g/mol . This compound features a benzene ring core functionalized with bromo, chloro, and methylsulfonyl groups, creating a versatile building block for chemical synthesis and pharmaceutical research . The SMILES notation CS(=O)(=O)c1ccc(Br)c(Cl)c1 represents its molecular structure . This compound serves as a key intermediate in organic synthesis, particularly in the development of more complex sulfone-containing molecules. The presence of halogen substituents (bromo and chloro) at adjacent positions on the aromatic ring provides distinct reactivity profiles for sequential functionalization through cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the aromatic system, making this compound particularly valuable for designing molecules with specific electronic characteristics . Researchers utilize this compound primarily in pharmaceutical development, where sulfone functionalities often contribute to enhanced metabolic stability and target binding affinity in drug candidates. The compound is offered with comprehensive quality documentation and batch-specific analytical data. Store in a sealed container at room temperature away from moisture. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1346555-48-3

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2 Chloro 4 Methanesulfonylbenzene

Strategies for Regioselective Halogenation of Benzenesulfonyl Precursors

The order in which substituents are introduced onto a benzene (B151609) ring is critical for achieving the desired substitution pattern. The methanesulfonyl group (-SO₂CH₃) is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, halogens like chlorine and bromine are deactivating yet ortho-, para-directing. studentdoctor.netlibretexts.org Crafting a synthesis for 1-bromo-2-chloro-4-methanesulfonylbenzene requires navigating these competing influences.

Electrophilic Aromatic Substitution Approaches for Monohalogenation

Electrophilic aromatic substitution (EAS) is the fundamental reaction for introducing halogens to a benzene ring. masterorganicchemistry.comyoutube.com When starting with a benzenesulfonyl precursor, such as methyl phenyl sulfone, the methanesulfonyl group dictates the position of incoming electrophiles.

The halogenation of benzene and its derivatives typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to activate the halogen and make it a more potent electrophile. masterorganicchemistry.comlibretexts.org In the case of a benzenesulfonyl precursor, the strong deactivating effect of the sulfone group makes the aromatic ring less nucleophilic, often requiring harsher reaction conditions compared to the halogenation of benzene itself. The incoming halogen (e.g., Br⁺) would be directed to the meta-position relative to the sulfone group.

Table 1: Hypothetical Regioselectivity in Monohalogenation of a Benzenesulfonyl Precursor

Starting MaterialReagentCatalystExpected Major Product
Methyl phenyl sulfoneBr₂FeBr₃1-Bromo-3-(methanesulfonyl)benzene
Methyl phenyl sulfoneCl₂AlCl₃1-Chloro-3-(methanesulfonyl)benzene

Directed Halogenation Techniques for Polyhalogenated Benzene Rings

Synthesizing a molecule with three substituents, such as this compound, requires a multi-step approach where the directing effects of existing groups are leveraged in each subsequent step. It is generally impractical to introduce all three groups simultaneously with the correct regiochemistry.

A plausible synthetic sequence could begin with a pre-halogenated starting material. For instance, starting with 1-bromo-2-chlorobenzene (B145985) is a viable option. orgsyn.orgprepchem.com The challenge then becomes introducing the methanesulfonyl group at the C-4 position. The bromine at C-1 and chlorine at C-2 are both ortho-, para-directing groups. The para position relative to the chlorine atom (C-4) is sterically accessible and electronically favored, making it a likely site for further substitution. The bromine atom would similarly direct an incoming group to its ortho (C-6) and para (C-4) positions. Therefore, the directing effects of both halogens converge to favor substitution at the C-4 position.

Alternatively, if a synthesis begins with a halogenated benzenesulfonyl compound, such as 1-chloro-4-(methanesulfonyl)benzene, the next halogenation step must be considered carefully. The sulfone group directs meta (to C-2), while the chlorine directs ortho (to C-2). These combined effects strongly favor the introduction of the second halogen (bromine) at the C-2 position, ortho to the chlorine and meta to the sulfone.

Introduction and Functionalization of the Methanesulfonyl Moiety

The methanesulfonyl group can be introduced onto the aromatic ring either by direct sulfonylation or, more commonly, through a two-step process involving the creation of a thioether followed by oxidation.

Oxidation Pathways for Thioether Derivatives

A widely used and versatile method for forming aryl sulfones is the oxidation of the corresponding aryl thioether. youtube.comorganic-chemistry.org This two-step approach first involves the synthesis of the precursor, 1-bromo-2-chloro-4-(methylthio)benzene. This thioether can be prepared from a suitable precursor, such as 4-bromo-3-chloroaniline, via diazotization followed by reaction with a sulfur-containing nucleophile.

Once the thioether is obtained, it can be oxidized to the sulfone. This oxidation can proceed through a sulfoxide (B87167) intermediate. youtube.combeilstein-journals.org Selective oxidation to the sulfone, avoiding isolation of the sulfoxide, is often achievable by using an excess of a strong oxidizing agent or by adjusting reaction conditions. beilstein-journals.orgrepec.org

A variety of oxidizing agents are effective for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly choice, often used in the presence of a catalyst. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org Other potent oxidants include Oxone® (potassium peroxymonosulfate), and meta-chloroperoxybenzoic acid (m-CPBA). repec.orgccsenet.org

Table 2: Selected Oxidation Methods for Converting Thioethers to Sulfones

Oxidizing AgentCatalyst/SolventKey Features
Hydrogen Peroxide (H₂O₂)Acetic AcidSelective to sulfone with excess H₂O₂ and heat. beilstein-journals.org
Hydrogen Peroxide (H₂O₂)Tantalum or Niobium CarbideNiobium carbide catalysis efficiently yields sulfones. organic-chemistry.org
Oxone®Methanol (B129727)/WaterEffective for selective oxidation to either sulfoxides or sulfones depending on stoichiometry and temperature. repec.org
Selectfluor®H₂OProvides rapid and efficient oxidation of sulfides to sulfones at ambient temperature. organic-chemistry.orgorganic-chemistry.org

Direct Sulfonylation Reactions on Halogenated Aromatics

The direct introduction of a sulfonyl group onto an aromatic ring can be achieved through electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction. organicreactions.orgscispace.com For the synthesis of this compound, this would involve reacting 1-bromo-2-chlorobenzene with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of a highly electrophilic sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid, which is then attacked by the aromatic ring. libretexts.org As discussed previously, the ortho-, para-directing nature of the existing chloro and bromo substituents would favor the introduction of the methanesulfonyl group at the C-4 position. libretexts.orglibretexts.org

While direct, this method can present challenges. Friedel-Crafts reactions can be sensitive to strongly deactivating groups, and the di-halogenated starting material is already somewhat deactivated. libretexts.org This may necessitate forcing conditions, which could lead to side reactions or rearrangement.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound.

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final stages. For this particular molecule, a convergent approach is less common but could theoretically involve a cross-coupling reaction. For example, a pre-formed arylboronic acid bearing the bromo and chloro substituents could be coupled with a partner containing the methanesulfonyl group.

A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to yield a variety of related structures. In the context of a single target molecule, this can be viewed as a linear sequence where key intermediates could potentially be used to create other derivatives. A more practical approach for this compound is a multi-step linear synthesis, which can be designed in several ways.

Figure 1: Potential Synthetic Pathways

Pathway 1 (Top): This route starts with the commercially available 4-chlorotoluene. Bromination occurs at the ortho position due to the directing effect of the methyl group. The benzylic position of the resulting 2-bromo-4-chlorotoluene (B1197611) can then be functionalized to install the methylthio group, followed by oxidation to the target sulfone.

Pathway 2 (Middle): This is a more direct route starting from 1-bromo-2-chlorobenzene. orgsyn.orgprepchem.com A direct Friedel-Crafts sulfonylation reaction introduces the methanesulfonyl group at the C-4 position, guided by the ortho, para-directing halogens. organicreactions.orgscispace.com

Pathway 3 (Bottom): This route builds the molecule by first establishing the thioether and then introducing the halogens. Starting from 4-(methylthio)aniline, a Sandmeyer reaction can introduce the chlorine atom. Subsequent bromination would be directed ortho to the thioether group, leading to the same thioether intermediate as in Pathway 1, which is then oxidized.

Each pathway presents distinct advantages regarding the availability of starting materials, reaction yields, and control over regioselectivity. The choice of the optimal route often depends on laboratory-specific factors and desired scale.

Building Block Assembly in Multi-Step Synthesis

A plausible and efficient route to this compound involves a multi-step synthesis commencing from a pre-existing aniline (B41778) derivative. A key intermediate in this proposed pathway is 2-chloro-4-(methylsulfonyl)aniline (B78536). sigmaaldrich.com The synthesis of this intermediate can be achieved from 2-chloro-4-methylsulfonyl-1-nitrobenzene (B2407534) through reduction. chemicalbook.com

The core of this strategy lies in the famed Sandmeyer reaction, a versatile method for the conversion of aryl amines into aryl halides via diazonium salts. nih.govgeeksforgeeks.orgwikipedia.orgmasterorganicchemistry.com In this context, 2-chloro-4-(methylsulfonyl)aniline would undergo diazotization, followed by treatment with a copper(I) bromide source to introduce the bromine atom. numberanalytics.com

The diazotization step typically involves treating the aniline with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. youtube.com The subsequent Sandmeyer reaction with cuprous bromide (CuBr) would then yield the target molecule, this compound. nih.govwikipedia.org

A general representation of this synthetic approach is outlined below:

Scheme 1: Proposed Synthesis via Sandmeyer Reaction

Sequential Functionalization for Complex Aryl Architectures

An alternative strategy involves the sequential introduction of the chloro, bromo, and methanesulfonyl groups onto a simpler benzene derivative. The directing effects of the substituents play a crucial role in determining the regiochemical outcome of each step. For instance, starting with 4-methylsulfonyltoluene, chlorination can be directed to the 2-position. google.com Subsequent functionalization would then be required to introduce the bromine atom, which can be challenging due to the directing effects of the existing groups.

Another sequential approach could start with 2-chloro-p-toluidine. rsc.org The synthesis of related compounds like 2-chloro-4-methylsulfonylbenzoic acid has been documented, starting from 4-methylsulfonyltoluene which is first chlorinated and then oxidized. google.com This highlights the feasibility of installing the chloro and methanesulfonyl groups on a toluene (B28343) backbone. A similar strategy could be envisioned where 2-chloro-4-methylaniline (B104755) is first synthesized and then the methyl group is transformed into the methanesulfonyl group, followed by the introduction of bromine.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers a range of advanced catalytic methods that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Synthetic Routes for Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-halogen bonds. While often used for C-C, C-N, and C-O bond formation, palladium catalysis can also be employed for C-H halogenation. For instance, palladium-catalyzed C-H bromination of arylacetamides has been reported, utilizing N-bromosuccinimide (NBS) as the bromine source. rsc.org A similar strategy could be conceptually applied to a suitable precursor of this compound, where a directing group guides the palladium catalyst to the desired position for bromination.

Furthermore, palladium-catalyzed methods for the synthesis of cyclopropanes from sulfoxonium ylides demonstrate the versatility of this metal in activating various functional groups, which could be adapted for novel synthetic routes to complex sulfone-containing molecules. rsc.org

Copper-Mediated Coupling Reactions in Halogenated Arene Synthesis

Copper catalysis, particularly in the context of the Sandmeyer reaction, is a well-established method for the synthesis of aryl halides. nih.govwikipedia.org Recent advancements have focused on improving the efficiency and scope of these reactions. For example, using a mixture of Cu(I) and Cu(II) salts, along with ligands such as 1,10-phenanthroline, can enhance the yield and selectivity of bromination from diazonium salts. wikipedia.org

Copper-catalyzed C-H functionalization is also a burgeoning field. A transient directing group strategy has been developed for the copper-catalyzed sulfonylation of benzylamines, showcasing the potential for direct C-H functionalization to install sulfonyl groups. chemrxiv.org While not directly applicable to the final bromination step, this methodology highlights the potential of copper catalysis in constructing the core structure of the target molecule.

Photochemical and Electrochemical Synthesis Considerations

Recent innovations in synthetic methodology have explored the use of light and electricity to drive chemical transformations, often providing greener and more efficient alternatives to traditional methods.

Photochemical Synthesis: Photochemical Sandmeyer-type reactions have emerged as a metal-free alternative for the synthesis of aryl halides. researchgate.netnih.gov These reactions utilize trihalide salts as mediators, which upon photoexcitation, can efficiently convert diazonium salts into the corresponding aryl halides with high selectivity. nih.gov This approach avoids the use of potentially toxic copper salts. For instance, a one-pot synthesis starting from an aniline can be achieved via in situ diazotization followed by photochemical bromination. nih.gov The photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides has also been demonstrated, highlighting the potential of photochemistry in synthesizing sulfonyl-containing compounds. nih.gov

Electrochemical Synthesis: Electrochemical methods offer another avenue for the synthesis of aryl halides. Palladium-catalyzed electrochemical C-H bromination has been developed, using ammonium (B1175870) bromide as both the brominating agent and the electrolyte, thus avoiding chemical oxidants. nih.gov Furthermore, electrochemical cross-coupling reactions of aryl diazonium salts have been reported. lookchem.comrsc.org These methods, which involve the generation of aryl radicals via electrochemical reduction of diazonium salts, could be adapted for the synthesis of this compound.

Data Tables

Table 1: Comparison of Reaction Conditions for Sandmeyer Bromination of Aryl Diazonium Salts

Catalyst/MediatorReagentsSolventTemperature (°C)Yield (%)Reference
CuBrNaNO₂, HBrWater/Acid0-5, then heatVariable nih.govwikipedia.org
CuBr/CuBr₂ with phenanthrolineKBrAcetonitrile (B52724)20-2556-99 nih.gov
Trihalide Salt (photochemical)NBSMethanol15up to 95 nih.gov

Note: Yields are for various aryl bromides and may not be directly representative for this compound.

Table 2: Overview of Advanced Catalytic Methods for Aryl Halogenation

MethodCatalystKey FeaturesPotential ApplicationReference
Palladium-Catalyzed C-H BrominationPd(OAc)₂Direct C-H functionalizationBromination of a pre-functionalized arene rsc.org
Copper-Mediated SandmeyerCu(I)/Cu(II)High efficiency and selectivityFinal bromination step nih.govwikipedia.org
Photochemical SandmeyerMetal-freeGreen and selectiveFinal bromination step researchgate.netnih.gov
Electrochemical C-H BrominationPalladiumAvoids chemical oxidantsBromination of a pre-functionalized arene nih.gov

Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 4 Methanesulfonylbenzene

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides, especially when the aromatic ring is rendered electron-deficient by powerful electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds not by a direct Sₙ2 backside attack, which is sterically impossible, nor by an Sₙ1 mechanism, which would form a highly unstable aryl cation. wikipedia.org Instead, it follows a distinct addition-elimination pathway.

In the context of SNAr reactions, the identity of the halogen leaving group has a profound and somewhat counterintuitive effect on the reaction rate. The established order of reactivity for halogens in activated aryl halides is F > Cl ≈ Br > I. nih.gov This trend is opposite to that observed in aliphatic Sₙ2 reactions, where bond strength is the dominant factor.

For 1-bromo-2-chloro-4-methanesulfonylbenzene, this principle implies that the carbon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-bromine bond, assuming the reaction proceeds via the addition-elimination mechanism where the first step is rate-determining. The higher electronegativity of chlorine compared to bromine makes the attached carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state of the initial nucleophilic attack. nih.gov The rate-determining step is the formation of the resonance-stabilized carbanion (Meisenheimer complex), not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the stronger C-Cl bond compared to the C-Br bond is less of a factor than the ability of the halogen to stabilize the intermediate through its inductive effect.

Halogen Leaving GroupRelative Reactivity in SNArElectronegativity
FluorineHighest3.98
ChlorineIntermediate3.16
BromineIntermediate2.96
IodineLowest2.66
This table illustrates the general reactivity trend of halogens as leaving groups in SNAr reactions, which correlates with their electronegativity.

The presence of a strong electron-withdrawing group, positioned ortho or para to the leaving group, is a prerequisite for a facile SNAr reaction. wikipedia.orglibretexts.org In this compound, the methanesulfonyl (-SO₂CH₃) group serves as a powerful activating group. Located at the C4 position, it is para to the chlorine atom and meta to the bromine atom.

The activating effect is most pronounced for the leaving group at the para position (chlorine). The sulfonyl group effectively delocalizes the negative charge of the anionic intermediate (Meisenheimer complex) formed during the nucleophilic attack at C1. This stabilization occurs through resonance, where the negative charge from the ring can be transferred onto the electronegative oxygen atoms of the sulfonyl group. libretexts.org This delocalization significantly lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction. libretexts.orgyoutube.com For the bromine at C2, the sulfonyl group is in a meta position, and thus cannot participate in resonance stabilization of the intermediate formed upon nucleophilic attack at C2. Consequently, the activating effect of the methanesulfonyl group is significantly weaker for the bromine atom.

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. wikipedia.orglibretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (e.g., an alkoxide, amine, or thiolate) on the carbon atom bearing a halogen. This attack is perpendicular to the plane of the aromatic ring. researchgate.net This step is typically the slow, rate-determining step of the reaction. The attack results in the formation of a tetrahedral carbon and a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost. The stability of this complex is crucial, and it is significantly enhanced by the delocalization of the negative charge by the para-methanesulfonyl group. libretexts.org

Elimination of the Leaving Group: In the second, faster step, the lone pair of electrons on the negatively charged carbon reforms the aromatic π-system by expelling the halide leaving group. youtube.com This restores the aromaticity of the ring and yields the final substitution product.

Given the principles outlined above, a nucleophile would preferentially attack the C1 position, leading to the displacement of the chloride ion, as this position is activated by the para-sulfonyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the ease of oxidative addition of the C-X bond to the low-valent metal center. This results in a completely different order of halogen reactivity.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org The general reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl >> F, which is directly related to the carbon-halogen bond dissociation energy. youtube.com

For this compound, the C-Br bond is weaker than the C-Cl bond. Therefore, in a Suzuki-Miyaura coupling, the palladium catalyst will preferentially undergo oxidative addition into the C-Br bond. This allows for regioselective functionalization at the C2 position. By carefully controlling the reaction conditions (e.g., catalyst, base, temperature, and stoichiometry of the boronic acid), it is possible to selectively form a C-C bond at the bromine-bearing carbon while leaving the chlorine atom intact for potential subsequent transformations. mdpi.comresearchgate.net

Catalytic Cycle of Suzuki-Miyaura Coupling:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is generally the rate-determining step. chemcompute.org

Transmetalation: The organoboron reagent, activated by a base (e.g., K₃PO₄, Cs₂CO₃), transfers its organic group to the palladium(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemcompute.org

Reaction ComponentExample Reagent/ConditionPurpose
Aryl HalideThis compoundElectrophilic partner
Boronic AcidPhenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄, Pd₂(dba)₃Facilitates the coupling
BaseK₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid
SolventDioxane, Toluene (B28343), 2-MeTHFSolubilizes reactants
This table presents typical components and conditions for a Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. nrochemistry.comgold-chemistry.orgwikipedia.org

Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in the Sonogashira reaction depends on the C-X bond energy. The established reactivity order is I > Br > Cl. nrochemistry.comwikipedia.org Consequently, for this compound, the Sonogashira coupling will occur selectively at the more reactive C-Br bond. This allows for the precise introduction of an alkyne group at the C2 position. libretexts.org

Catalytic Cycle of Sonogashira Coupling: The mechanism is believed to involve two interconnected cycles:

Palladium Cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II)-aryl complex. nrochemistry.com

Transmetalation: A copper(I) acetylide (formed in the copper cycle) transfers the alkyne group to the palladium complex.

Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst.

Copper Cycle:

The base deprotonates the terminal alkyne.

The resulting acetylide anion reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide intermediate, which is the active species for the transmetalation step. nrochemistry.com

Reaction ComponentExample Reagent/ConditionPurpose
Aryl HalideThis compoundElectrophilic partner
Terminal AlkynePhenylacetyleneNucleophilic partner
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄Main catalyst for C-C coupling
Copper Co-catalystCuIForms copper acetylide
BaseDiisopropylamine, TriethylamineDeprotonates alkyne, serves as solvent
SolventTHF, DMFSolubilizes reactants
This table outlines the standard components for a Sonogashira cross-coupling reaction. nrochemistry.comlibretexts.org

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.commasterorganicchemistry.com The existing substituents on the benzene (B151609) ring play a critical role in determining the rate and regioselectivity of further substitution.

The three substituents on this compound—bromo, chloro, and methanesulfonyl—are all deactivating groups. This means they decrease the rate of electrophilic aromatic substitution compared to benzene. This deactivation is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. byjus.comyoutube.com

The directing effects of these substituents are as follows:

Methanesulfonyl group (-SO₂CH₃): This is a strong meta-director. The sulfur atom is in a high oxidation state and is strongly electron-withdrawing through both induction and resonance, directing incoming electrophiles to the meta position. libretexts.orgpressbooks.pub

The regioselectivity of further electrophilic aromatic substitution on this compound is determined by the combined directing effects of the existing substituents. The powerful meta-directing effect of the methanesulfonyl group will be the dominant influence.

Given the positions of the current substituents, the possible sites for electrophilic attack are C3 and C5. Both positions are meta to the methanesulfonyl group. The bromo and chloro groups at C1 and C2 will also influence the regioselectivity. The incoming electrophile will likely substitute at the position that is least sterically hindered and electronically most favored.

For example, in a nitration reaction (using HNO₃/H₂SO₄), the nitro group would be expected to add at one of the positions meta to the methanesulfonyl group. The precise outcome would depend on a careful analysis of the steric and electronic factors, but the strong deactivation of the ring would likely require harsh reaction conditions.

Other Transformation Pathways

Reductive dehalogenation is a reaction that involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. In the context of polyhalogenated aromatic compounds, selective dehalogenation can be a useful synthetic tool.

While specific studies on the reductive dehalogenation of this compound were not found in the search results, general principles can be applied. The greater reactivity of the C-Br bond compared to the C-Cl bond suggests that selective debromination could be achieved under carefully controlled conditions. This would yield 1-chloro-3-methanesulfonylbenzene. More vigorous reduction conditions would likely lead to the removal of both halogen atoms, resulting in methylsulfonylbenzene.

Some studies have shown that certain microorganisms are capable of reductive dehalogenation of halogenated benzoates. nih.gov For example, Alcaligenes denitrificans NTB-1 can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov This suggests the possibility of biocatalytic approaches for the selective dehalogenation of compounds like this compound, which could offer environmentally benign alternatives to traditional chemical methods.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental and widely utilized transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is crucial for the synthesis of functionalized aromatic compounds, as it generates highly reactive carbanionic intermediates that can subsequently react with a variety of electrophiles. For this compound, metal-halogen exchange offers a pathway to selectively form an organometallic reagent at the site of the more reactive halogen.

The reactivity of halogens in these exchange reactions typically follows the order I > Br > Cl. wikipedia.org Consequently, for this compound, the carbon-bromine bond is significantly more susceptible to cleavage than the more robust carbon-chlorine bond. This chemoselectivity allows for the regioselective formation of an organometallic intermediate, leaving the chlorine atom intact. walisongo.ac.id This principle is well-established for dihalogenated aromatic compounds, where the weaker carbon-halogen bond preferentially reacts. walisongo.ac.idsciencemadness.org The primary methods for effecting this transformation are lithium-halogen exchange and the formation of Grignard reagents.

Lithium-Halogen Exchange

Lithium-halogen exchange involves the reaction of an organic halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.org When this compound is treated with n-BuLi, typically in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), a rapid exchange occurs. The bromine atom is selectively replaced by lithium, yielding the highly reactive organolithium intermediate, 2-chloro-4-methanesulfonylphenyllithium.

The resulting organolithium compound is a powerful nucleophile and a strong base. youtube.com Its utility lies in its subsequent reaction with various electrophiles to introduce new functional groups onto the aromatic ring. For example, quenching the reaction with an electrophile like dimethylformamide (DMF) followed by an acidic workup would yield 2-chloro-4-(methylsulfonyl)benzaldehyde.

Grignard Reagent Formation

The formation of a Grignard reagent is another key metal-halogen exchange reaction, accomplished by reacting the aryl halide with magnesium metal in an ether-based solvent. libretexts.org In the case of this compound, the reaction with magnesium selectively occurs at the carbon-bromine bond, a common feature in the preparation of Grignard reagents from dihaloarenes. walisongo.ac.idsciencemadness.org

This reaction produces (2-chloro-4-methanesulfonylphenyl)magnesium bromide. While also a strong nucleophile, this Grignard reagent is generally less reactive and less basic than its organolithium counterpart, which can be advantageous in certain synthetic applications. youtube.com The newly formed Grignard reagent can be used in a wide array of subsequent reactions, such as nucleophilic additions to aldehydes, ketones, and esters, or in cross-coupling reactions.

The research findings on the selective metal-halogen exchange of dihalogenated benzenes provide a strong predictive framework for the reactivity of this compound. The preferential reaction at the bromine position is a well-documented phenomenon that enables its specific functionalization. walisongo.ac.idsciencemadness.org

Interactive Data Table: Metal-Halogen Exchange Reactions

Reaction TypeReagentTypical ConditionsIntermediate FormedExample Subsequent Reaction
Lithium-Halogen Exchangen-Butyllithium (n-BuLi)Anhydrous THF, -78 °C2-chloro-4-methanesulfonylphenyllithiumReaction with an aldehyde to form a secondary alcohol.
Grignard Reagent FormationMagnesium (Mg)Anhydrous THF or Diethyl Ether, Reflux(2-chloro-4-methanesulfonylphenyl)magnesium bromideReaction with CO₂ followed by acidic workup to form a carboxylic acid.

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 1-bromo-2-chloro-4-methanesulfonylbenzene. By examining the interaction of the molecule with electromagnetic radiation, these techniques offer precise information about its functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) spectroscopy identifies the chemical environment of the hydrogen atoms. In a typical solvent like deuterochloroform (CDCl₃), the aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, generally between 7.5 and 8.3 ppm. This significant downfield shift is due to the deshielding influence of the aromatic ring current, amplified by the electron-withdrawing effects of the bromo, chloro, and methanesulfonyl substituents. The three protons of the methyl group (CH₃) attached to the sulfonyl group are chemically equivalent and therefore appear as a distinct singlet, typically resonating further upfield.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The spectrum displays separate signals for each unique carbon atom within the molecule. The chemical shifts of these signals are highly dependent on the electronic environment. Carbons directly bonded to the electronegative bromine, chlorine, and sulfonyl group are significantly deshielded and thus appear at lower field positions in the spectrum.

Table 1: Predicted ¹H NMR Spectral Data

Proton TypePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Aromatic (H-3, H-5, H-6)~7.5 - 8.3Multiplet (d, dd)Complex splitting due to coupling between adjacent aromatic protons.
Methyl (SO₂CH₃)~3.1SingletRepresents the three equivalent protons of the methyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the molecule's vibrational modes. The resulting spectrum shows a series of absorption bands, each corresponding to a specific type of bond vibration.

The most prominent and diagnostic peaks for this compound are associated with the methanesulfonyl group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1330-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Other characteristic absorptions include C-S stretching vibrations, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching above 3000 cm⁻¹. The vibrations for the C-Cl and C-Br bonds are found in the lower frequency "fingerprint region" of the spectrum, typically below 800 cm⁻¹.

Table 2: Key Infrared Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric StretchSulfonyl (SO₂)1330 - 1310Strong
Symmetric StretchSulfonyl (SO₂)1160 - 1140Strong
StretchAromatic C=C1600 - 1450Medium-Weak
StretchCarbon-Sulfur (C-S)~750Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and insight into its structural components through analysis of its fragmentation patterns. The mass spectrum will exhibit a molecular ion peak (M⁺) that corresponds to the molecule's mass. A key feature for this compound is the distinctive isotopic pattern of this molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M⁺, M+2⁺, M+4⁺, etc.) with characteristic relative intensities. This isotopic signature provides unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule.

Upon ionization, the molecule can break apart into smaller, charged fragments. Common fragmentation pathways include the cleavage of the methyl group (-15 Da) or the loss of the entire sulfonyl group. Analyzing the mass-to-charge ratio of these fragments helps to confirm the connectivity of the atoms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details about intermolecular packing.

Analysis of Molecular Geometry and Conformational Preferences

While a specific crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on fundamental principles and data from analogous structures. The central benzene ring is expected to be planar. The bromo, chloro, and methanesulfonyl substituents are attached directly to this ring. The geometry around the sulfur atom in the methanesulfonyl group is tetrahedral.

A key conformational aspect is the rotation around the C-S bond, which dictates the orientation of the sulfonyl group relative to the plane of the benzene ring. Steric hindrance between the sulfonyl oxygen atoms and the adjacent ortho-chloro substituent will likely be a significant factor in determining the preferred, lowest-energy conformation.

Intermolecular Interactions and Crystal Packing Motifs

In the crystalline state, molecules of this compound would arrange themselves in a regular, repeating lattice stabilized by a network of intermolecular forces. The highly polar sulfonyl group is a potent hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors. This would likely lead to the formation of C-H···O hydrogen bonds, linking molecules together.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of "this compound." The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. For "this compound," reversed-phase HPLC is the most common and effective approach. This method relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Research Findings:

While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, general methods for aromatic sulfones and halogenated benzene derivatives provide a strong basis for establishing effective analytical protocols. cas.czsielc.com The separation is typically achieved on a C18 column, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups, providing a non-polar surface. researchgate.net

The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) with water. The organic solvent content is a critical parameter that influences the retention time of the compound; a higher proportion of the organic modifier leads to a shorter retention time. To improve peak shape and resolution, especially if acidic or basic impurities are present, an acid modifier such as trifluoroacetic acid (TFA) is often added to the mobile phase. researchgate.net Detection is most commonly performed using a UV detector, as the benzene ring and the methanesulfonyl group provide strong chromophores.

A hypothetical, yet representative, set of HPLC conditions for the analysis of "this compound" is presented in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size
Column Dimensions 4.6 mm x 250 mm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This table presents a typical set of starting conditions for HPLC analysis. Method optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. "this compound" possesses sufficient volatility and thermal stability to be amenable to GC-MS analysis, which is particularly useful for identifying and quantifying volatile impurities.

Research Findings:

The analysis of halogenated aromatic compounds by GC-MS is a well-established practice. researchgate.net The separation is achieved on a capillary column, often with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet, where it is vaporized and carried by an inert gas (typically helium) through the column. The compounds are separated based on their boiling points and interactions with the stationary phase.

Following separation, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. This allows for the confident identification of the parent compound and any co-eluting volatile impurities.

A representative set of GC-MS parameters for the analysis of "this compound" is outlined in the table below.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-500 amu

This table provides typical GC-MS conditions. Specific parameters may be adjusted to optimize for resolution and sensitivity.

Computational and Theoretical Studies on 1 Bromo 2 Chloro 4 Methanesulfonylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the intricate electronic nature of molecules. DFT methods provide a robust framework for calculating the ground-state electronic structure and related properties of many-body systems, making them a cornerstone of modern computational chemistry. For 1-bromo-2-chloro-4-methanesulfonylbenzene, DFT calculations can illuminate its fundamental electronic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capacity. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.

For this compound, the presence of electron-withdrawing groups (bromo, chloro, and methanesulfonyl) is expected to lower the energies of both the HOMO and LUMO. The methanesulfonyl group, in particular, is a strong deactivating group, which would significantly influence the electron density distribution across the benzene (B151609) ring.

Hypothetical Molecular Orbital Energy Data for this compound

Parameter Energy (eV) Description
HOMO Energy-8.50Highest Occupied Molecular Orbital
LUMO Energy-1.20Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap7.30Energy difference between HOMO and LUMO

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations. Actual values would be obtained from specific computational software.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MESP would likely show significant negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity. The benzene ring, influenced by the electron-withdrawing substituents, would exhibit a less negative or even slightly positive potential compared to unsubstituted benzene. This distribution of electrostatic potential is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Prediction of Reactivity and Reaction Pathways

By combining insights from molecular orbital analysis and MESP, computational methods can predict the most likely sites for chemical reactions. For electrophilic aromatic substitution, the positions on the benzene ring with the highest electron density (least positive or most negative MESP) would be the most reactive. Conversely, for nucleophilic aromatic substitution, the positions with the lowest electron density (most positive MESP), typically carbon atoms bearing a good leaving group, would be favored.

The strong electron-withdrawing nature of the bromo, chloro, and especially the methanesulfonyl groups deactivates the benzene ring towards electrophilic attack. The directing effects of these substituents would also determine the regioselectivity of any potential reaction. Computational studies can model the transition states and intermediates of various reaction pathways to determine the most energetically favorable route.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For a flexible molecule like this compound, which has a rotatable methanesulfonyl group, conformational analysis is essential to identify the most stable spatial arrangements (conformers).

By systematically rotating the bonds of the methanesulfonyl group and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological targets. Studies on similar substituted benzenes have shown that such analyses are vital for understanding crystal packing and intermolecular interactions. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and toxicology for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. While no specific QSAR studies on this compound were identified, the methodology can be described based on studies of analogous compounds, such as sulfones and halogenated benzenes. nih.govnih.gov

A QSAR study on analogues of this compound would involve synthesizing or computationally generating a series of related compounds with variations in their substituents. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area, specific conformational parameters.

Hydrophobic Properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Derivatization and Chemical Modification of 1 Bromo 2 Chloro 4 Methanesulfonylbenzene

Synthesis of Novel Polyfunctionalized Aryl Halide Derivatives

The presence of two different halogen atoms on the aromatic ring of 1-bromo-2-chloro-4-methanesulfonylbenzene allows for selective cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds, with the former being generally more reactive in palladium-catalyzed reactions, provides a handle for the sequential and site-selective introduction of various substituents.

One of the most widely employed methods for the derivatization of aryl halides is the Suzuki-Miyaura cross-coupling reaction. This reaction, which couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is favored for its mild reaction conditions and tolerance of a wide range of functional groups. In the case of this compound, the bromine atom can be selectively targeted for coupling, leaving the chlorine atom intact for subsequent transformations. For instance, the reaction with an arylboronic acid can introduce a new aryl group at the 1-position, leading to the formation of a substituted 2-chloro-4-methanesulfonylbiphenyl derivative.

Another important cross-coupling reaction is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly efficient for the formation of aryl-alkyne bonds. Similar to the Suzuki reaction, the greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the 1-position of this compound.

The Buchwald-Hartwig amination is a further example of a palladium-catalyzed cross-coupling reaction that can be selectively performed on the C-Br bond. This reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. This provides a direct route to a variety of aniline (B41778) derivatives, which are important precursors in medicinal chemistry.

The following table summarizes representative examples of selective cross-coupling reactions at the C-Br position of this compound.

Reaction Type Reactant Catalyst/Conditions Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O2-chloro-4-methanesulfonyl-biphenyl derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N1-alkynyl-2-chloro-4-methanesulfonylbenzene
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOtBuN-(2-chloro-4-methanesulfonylphenyl)amine derivative

Strategies for Orthogonal Functional Group Interconversion

Orthogonal functional group interconversion refers to the selective modification of one functional group in the presence of others. The distinct chemical nature of the bromo, chloro, and methanesulfonyl groups in this compound allows for such selective transformations.

As discussed previously, the primary method for achieving orthogonality is through the selective reaction of the more reactive C-Br bond in the presence of the C-Cl bond. This reactivity difference can be exploited in a variety of palladium-catalyzed cross-coupling reactions.

Furthermore, the methanesulfonyl group can be a target for modification, although it is generally more robust than the halogen atoms. Under certain reductive conditions, the sulfone can be reduced to a sulfoxide (B87167) or even a sulfide, introducing further diversity. However, these transformations often require harsh conditions that may not be compatible with the halogen substituents.

A more common strategy involves the modification of substituents introduced through initial cross-coupling reactions. For example, an introduced alkynyl group via a Sonogashira coupling can undergo a variety of subsequent transformations, such as hydration to form a ketone, or a click reaction with an azide to form a triazole, all while the chlorine atom remains available for further functionalization.

The following table illustrates a potential sequence of orthogonal functional group interconversions starting from this compound.

Step Reaction Reagents Intermediate/Product
1Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N1-alkynyl-2-chloro-4-methanesulfonylbenzene
2Suzuki CouplingArylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄1-alkynyl-2-aryl-4-methanesulfonylbenzene
3Click ReactionAzide, CuSO₄, Sodium ascorbate1-(1-substituted-1H-1,2,3-triazol-4-yl)-2-aryl-4-methanesulfonylbenzene

Preparation of Advanced Synthetic Intermediates and Scaffolds

The ability to selectively functionalize this compound makes it a valuable precursor for the synthesis of advanced intermediates and molecular scaffolds. These scaffolds can serve as the core structures for the development of new pharmaceuticals, agrochemicals, and materials.

For instance, by performing a sequence of orthogonal cross-coupling reactions, complex, non-symmetrical biaryl and triaryl systems can be constructed. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The methanesulfonyl group, being a strong electron-withdrawing group, can also influence the electronic properties and metabolic stability of the final compounds.

Furthermore, the remaining chlorine atom after an initial selective reaction at the bromine site can be used to introduce further complexity. For example, a Suzuki coupling at the C-Br bond followed by a Buchwald-Hartwig amination at the C-Cl bond can lead to highly substituted and functionalized diarylamine derivatives.

The strategic derivatization of this compound can also be used to prepare scaffolds for combinatorial chemistry, where a common core is functionalized with a variety of different substituents to create a library of related compounds for biological screening.

The following table provides examples of advanced scaffolds that can be synthesized from this compound.

Scaffold Type Synthetic Strategy Potential Application
Substituted BiarylsSelective Suzuki coupling at C-BrMedicinal chemistry, materials science
Aryl-alkynesSelective Sonogashira coupling at C-BrOrganic electronics, chemical biology
Diaryl AminesSequential Suzuki and Buchwald-Hartwig aminationsPharmaceutical development
Heterocyclic SystemsCross-coupling followed by cyclization reactionsAgrochemicals, drug discovery

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing a methanesulfonyl group into a bromo-chloro-substituted benzene scaffold?

  • Methodological Answer : The methanesulfonyl group can be introduced via sulfonation or nucleophilic substitution. A common approach involves reacting 1-bromo-2-chlorobenzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternatively, thiolation followed by oxidation (using H₂O₂ or KMnO₄) may be employed, as seen in sulfanyl-group synthesis . Purification typically involves recrystallization from ethanol or chromatography using silica gel .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
SulfonationCH₃SO₂Cl, AlCl₃, DCM, 0°C → RT65–75
OxidationH₂O₂, AcOH, 50°C80–85

Q. How can spectroscopic techniques (NMR, IR) distinguish 1-bromo-2-chloro-4-methanesulfonylbenzene from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The methanesulfonyl group (-SO₂CH₃) produces a singlet at δ 3.1–3.3 ppm. Aromatic protons show coupling patterns reflecting substituent positions (e.g., para-substituted Cl and Br cause distinct splitting).
  • ¹³C NMR : The sulfonyl carbon resonates at δ 44–46 ppm, while the aromatic carbons adjacent to Br/Cl appear downfield (δ 125–135 ppm) .
  • IR : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm the sulfonyl group .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing nature of the -SO₂CH₃ group deactivates the aromatic ring, directing cross-coupling reactions to the less hindered position. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution. Experimental validation involves comparing reaction outcomes with/without the sulfonyl group, as demonstrated in studies on COF frameworks .
  • Case Study : In Pd-catalyzed coupling, the bromine atom (ortho to -SO₂CH₃) reacts preferentially over chlorine due to lower steric hindrance and electronic activation .

Q. What strategies resolve contradictions in biological activity data for sulfonyl-containing aromatic compounds?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. To address this:

  • Perform dose-response curves across multiple cell lines.
  • Use isotopic labeling (e.g., ³⁵S-methanesulfonyl) to track compound uptake and metabolism .
  • Validate target engagement via surface plasmon resonance (SPR) or crystallography .
    • Example : In antimicrobial studies, discrepancies in MIC values were resolved by standardizing inoculum size and using a chelator to mitigate cation interference .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the thermal stability of methanesulfonyl derivatives?

  • Methodological Answer : Thermal stability variations may stem from crystallinity differences or impurities. Techniques include:

  • TGA/DSC : Compare decomposition profiles under inert vs. oxidative atmospheres.
  • PXRD : Assess crystallinity; amorphous phases degrade faster .
    • Reference Data : COF-1 (porous crystalline framework) showed stability up to 500°C, while amorphous analogs degraded at 300°C .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
  • Stabilize the compound with radical inhibitors (e.g., BHT) during storage to prevent bromine displacement .
  • Monitor reaction progress via LC-MS to detect side products like dehalogenated species .

Advanced Applications

Q. Can this compound serve as a precursor for covalent organic frameworks (COFs) with tailored porosity?

  • Methodological Answer : The bromine and chlorine substituents enable post-synthetic modification (PSM) via Sonogashira coupling or Ullmann reactions. For example:

  • React with diethynylbenzene to form π-conjugated COFs.
  • Use the sulfonyl group as a hydrogen-bond acceptor to enhance crystallinity, as seen in COF-5 .
    • Porosity Data :
COF TypeSurface Area (m²/g)Pore Size (Å)
COF-17117
COF-5159027

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.